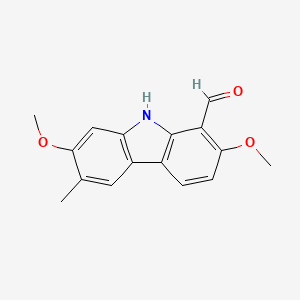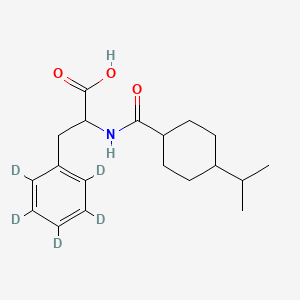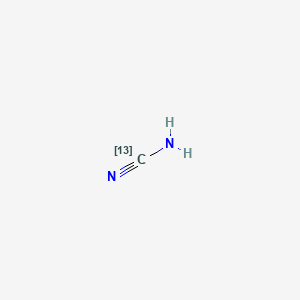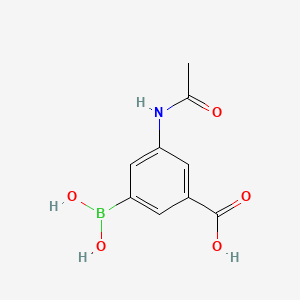
S-(-)-Nicotine-Δ1'(5')-iminium Diperchlorate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
S-(-)-Nicotine-Δ1'(5')-iminium Diperchlorate Salt (SND) is a salt of nicotine, an alkaloid found in tobacco and other plants. It is a chiral compound, meaning it can exist in two forms that are mirror images of each other. The (+)-form is known as the dextrorotatory form, while the (-)-form is known as the levorotatory form. SND is the levorotatory form of nicotine and is used in scientific research to study the effects of nicotine on the body.
Scientific Research Applications
Metabolism to Cotinine
Nicotine-Δ1′(5′)-iminium ion, both as the diperchlorate and hydrochloride, is rapidly converted to cotinine by a hepatic cytoplasmic enzyme. This supports its role as an intermediate in the metabolic conversion of nicotine to cotinine (Gorrod & Hibberd, 1982).
CYP2A6 and CYP2A13-Catalyzed Metabolism
The compound is a mechanism-based inactivator of both CYP2A6 and CYP2A13 enzymes, playing a role in their inactivation after nicotine metabolism is complete (von Weymarn, Retzlaff & Murphy, 2012).
Stereochemical Studies
Stereochemical studies on the cytochrome P-450 catalyzed oxidation of (S)-nicotine to the (S)-nicotine delta 1'(5')-iminium species reveal insights into the biotransformation process, showing a stereoselective abstraction of the 5'-pro-E proton (Peterson, Trevor & Castagnoli, 1987).
Inhibition of Cytochrome P-450 2A6
S-(-)-Nicotine and related compounds, including the nicotine Δ1'-5'-iminium ion, act as inhibitors of human cytochrome P-450 2A6 (CYP2A6), influencing the metabolism of other compounds (Denton, Zhang & Cashman, 2004).
Role in Lung Cancer Risk
The metabolism of nicotine, including the formation of cotinine from the nicotine Δ1′(5′) iminium ion, is relevant to lung cancer risk. This pathway's impact on smoking behavior and subsequent disease risk is significant (Murphy, 2021).
Iminium Oxidase Activity
Aldehyde oxidase, also referred to as “iminium oxidase,” plays a primary role in the oxidation of the nicotine Δ1′(5′) iminium ion to cotinine (Brandänge & Lindblom, 1979).
Covalent Binding to Lung Microsomes
Metabolites of S-(-)-3H-nicotine, including the Δ1',5' iminium ion, bind covalently to lung microsomal macromolecules, suggesting potential implications for lung toxicity (Kim & Shigenaga, 1993).
Cyclic Voltammetry Studies
Cyclic voltammetry studies on cyclic iminium ions, including metabolites of nicotine, offer insights into charge transfer with biomolecules and potential implications for physiological activity (Ames et al., 1986).
Role in Nicotine Toxicity and Addiction
The iminium metabolite mechanism for nicotine toxicity and addiction suggests a role for oxidative stress and electron transfer, implicating the iminium ions in adverse physiological effects (Kovacic & Cooksy, 2005).
properties
IUPAC Name |
3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNQUFIXEFYECT-XRIOVQLTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CCC[C@H]1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858177 |
Source


|
| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71014-67-0 |
Source


|
| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

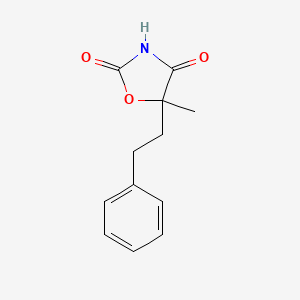
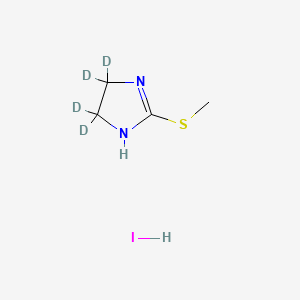
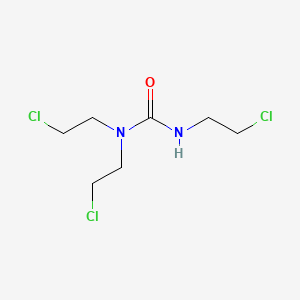
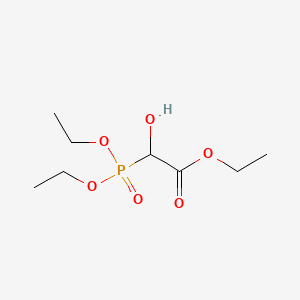
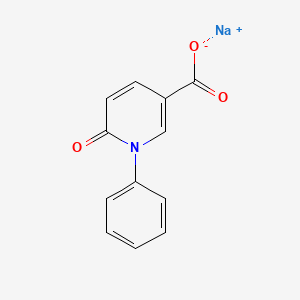
![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
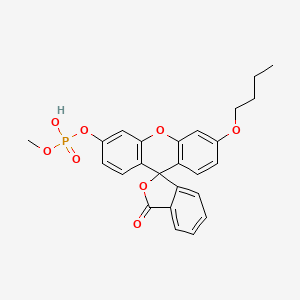
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)
